Welcome to the BenchChem Online Store!
molecular formula C8H10O2 B8538249 4-Methylcyclohept-4-ene-1,3-dione

4-Methylcyclohept-4-ene-1,3-dione

Cat. No. B8538249
M. Wt: 138.16 g/mol
InChI Key: MWCRGPJDVLZVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06673938B1

Procedure details

1.0 g (5.4 mmol) of the 5-methyl-5-methylsulfanylbicyclo[4.1.0]heptane-2,4-dione isomers II is hydrogenated for 90 minutes under atmospheric pressure in 15 ml of methanol in the presence of 5 g Raney nickel. The mixture is concentrated and purified over silica gel (mobile phase ethyl acetate/hexane 1:1), and 4-methylcyclohept-4-ene-1,3-dione, 1H-NMR (CDCl3): 6.84, m, CH, 3.94, s, CH2, 2.77, m, CH2, 2,59, m, CH2, 1.88 ppm, s, CH3, is obtained as an oil.
Name
5-methyl-5-methylsulfanylbicyclo[4.1.0]heptane-2,4-dione
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1(SC)[CH:8]2[CH:6]([CH2:7]2)[C:5](=[O:9])[CH2:4][C:3]1=[O:10]>CO.[Ni]>[CH3:1][C:2]1[C:3](=[O:10])[CH2:4][C:5](=[O:9])[CH2:6][CH2:7][CH:8]=1

Inputs

Step One
Name
5-methyl-5-methylsulfanylbicyclo[4.1.0]heptane-2,4-dione
Quantity
1 g
Type
reactant
Smiles
CC1(C(CC(C2CC12)=O)=O)SC
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
purified over silica gel (mobile phase ethyl acetate/hexane 1:1), and 4-methylcyclohept-4-ene-1,3-dione, 1H-NMR (CDCl3): 6.84, m, CH, 3.94
CUSTOM
Type
CUSTOM
Details
CH3, is obtained as an oil

Outcomes

Product
Name
Type
Smiles
CC=1C(CC(CCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.